molecular formula C20H16ClFN4O B2587445 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-63-1

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2587445
CAS No.: 887458-63-1
M. Wt: 382.82
InChI Key: VHWMOUJDSQKVNS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core structure with fused pyrazole and pyrimidine rings. The molecule features a (2-chloro-6-fluorophenyl)methyl substituent at position 5 and a 2,3-dimethylphenyl group at position 1. These substituents introduce halogenated and alkylated aromatic moieties, which are critical for modulating lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O/c1-12-5-3-8-18(13(12)2)26-19-14(9-24-26)20(27)25(11-23-19)10-15-16(21)6-4-7-17(15)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMOUJDSQKVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-6-fluorobenzylamine with 2,3-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for commercial production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as methoxy, amino, or alkyl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolopyrimidine derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that certain derivatives of pyrazolopyrimidine effectively inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to reduced cancer cell growth and increased apoptosis in malignant cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been evaluated. Similar pyrazolopyrimidine derivatives have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of certain enzymes involved in nucleotide metabolism and DNA replication. This property is particularly relevant for developing new treatments for diseases characterized by rapid cell division, such as cancer .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazolopyrimidine derivatives. Compounds similar to 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolopyrimidine derivatives. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:

Position Modification Effect
2Chloro groupEnhances antimicrobial activity
6Fluoro groupIncreases potency against cancer cells
4Dimethyl substitutionImproves selectivity for enzyme inhibition

Study on Anticancer Activity

In one notable study, a series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the 2 and 6 positions significantly enhanced cytotoxicity compared to the parent compound .

Evaluation of Antimicrobial Properties

Another study focused on assessing the antimicrobial properties of several pyrazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

Pharmacological Activity

Anti-Inflammatory Activity

  • Compounds 11e and 11f () exhibited anti-inflammatory activity comparable to indomethacin (standard drug) with minimal ulcerogenicity. Their C log P values (lipophilicity) correlated with efficacy, suggesting the target compound’s chloro/fluoro groups may optimize this balance .
  • Thiazole-containing analogs (11b–d) showed moderate activity (25–40% edema inhibition), indicating that bulkier substituents may reduce potency .

Anticancer Activity

  • Compound 10e () demonstrated potent activity against MCF-7 cells (IC50 = 11 µM), attributed to the electron-withdrawing nitro group enhancing DNA intercalation .
  • The target compound’s chloro and fluoro substituents, which are strong σ-electron acceptors, may similarly stabilize interactions with kinase targets (e.g., cyclin-dependent kinases) .

Physicochemical Properties

Property Target Compound 10e (Nitro Derivative) 11f (Thiazole Derivative)
Molecular Weight ~400 (estimated) 388.39 ~450 (estimated)
Calculated log P (C log P) ~3.5 (chloro/fluoro) 2.8 4.1
Key Functional Groups Cl, F, CH3 NO2, CH3 C=O, C=N, C-S-C

Notes:

  • Higher log P values (e.g., 11f) correlate with increased membrane permeability but may also elevate toxicity risks .
  • The target compound’s balanced log P (~3.5) could optimize bioavailability and CNS penetration.

Biological Activity

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to delve into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H22ClFN2O2
  • Molecular Weight : 412.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : BKLLHZIJOSBYQS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to significant therapeutic effects. Notable activities include:

  • Anti-inflammatory Properties : The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-II), which is crucial in the inflammatory response. In studies, derivatives of pyrazolo[3,4-d]pyrimidines have exhibited IC50 values indicating effective inhibition of COX-II activity .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, related pyrazole compounds have demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines with varying IC50 values .
  • Antimicrobial Effects : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with antibacterial properties against pathogens like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes like COX-II, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
  • Cell Cycle Modulation : In cancer cells, it may induce apoptosis or halt cell cycle progression through modulation of pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
Anti-inflammatoryCOX-II0.011 μM
AnticancerColon carcinoma (HCT-116)6.2 μM
AntibacterialStaphylococcus aureusVaries by derivative

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrazolo derivatives highlighted the compound's selectivity toward COX-II over COX-I, suggesting a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Anticancer Efficacy

Research published in ACS Omega demonstrated that certain pyrazolo derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of established chemotherapeutics . This positions the compound as a promising candidate for further development in cancer therapy.

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